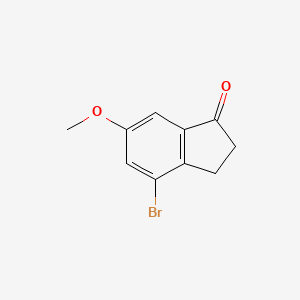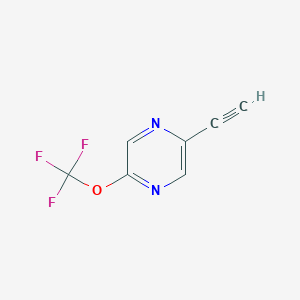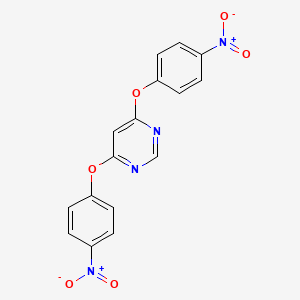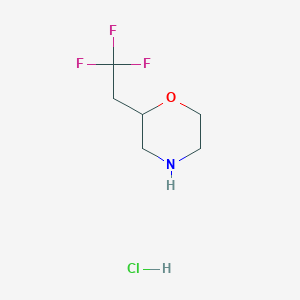
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride
Overview
Description
“2-(2,2,2-Trifluoroethyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2031259-08-0 . It has a molecular weight of 205.61 and its IUPAC name is 2-(2,2,2-trifluoroethyl)morpholine hydrochloride . It is a highly specific and useful reagent in organic chemistry.
Molecular Structure Analysis
The InChI code for “2-(2,2,2-Trifluoroethyl)morpholine hydrochloride” is 1S/C6H10F3NO.ClH/c7-6(8,9)3-5-4-10-1-2-11-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2-(2,2,2-Trifluoroethyl)morpholine hydrochloride” is a powder at room temperature . It is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and hardly soluble in ether .
Scientific Research Applications
Electrochemical Intramolecular Oxytrifluoromethylation
An electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed to provide straightforward access to CF3-containing morpholine derivatives, including 2-(2,2,2-trifluoroethyl)morpholines. This method features mild reaction conditions and is significant for the synthesis of functionally diverse morpholine derivatives (Claraz, Courant & Masson, 2020).
Synthesis of DNA-PK Inhibitor Precursors
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride plays a role in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are significant in cancer research and treatment. The compound is utilized in synthesizing key intermediates for these inhibitors (Rodriguez Aristegui et al., 2006).
Rhodium(III) Complexes Synthesis
The compound is used in the synthesis of Rhodium(III) complexes, which are efficient catalysts for the transfer hydrogenation reaction of ketones. This application is crucial in the field of organic synthesis and catalysis (Singh, Das, Singh & Singh, 2010).
Synthesis of Aprepitant Intermediate
It is also involved in the synthesis of aprepitant, an antiemetic medication. The compound serves as a key intermediate in the synthesis pathway of aprepitant, illustrating its importance in pharmaceutical synthesis (Zhang, 2012).
Multicomponent Synthesis of Morpholine Derivatives
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride is integral in a multicomponent synthesis process for creating 2,2,6-trisubstituted morpholine derivatives. This process is efficient for generating compounds with significant potential in various chemical applications (Zhou, Zhou & Yeung, 2012).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5-4-10-1-2-11-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONULOIOABRESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride | |
CAS RN |
2031259-08-0 | |
| Record name | 2-(2,2,2-trifluoroethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)
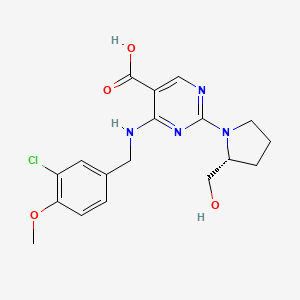


![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)


![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

